2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1339077-97-2
VCID: VC3007538
InChI: InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3
SMILES: CN1CCN(CC1=O)CC#N
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile

CAS No.: 1339077-97-2

Cat. No.: VC3007538

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile - 1339077-97-2

Specification

CAS No. 1339077-97-2
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile
Standard InChI InChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3
Standard InChI Key PJGPHJCWGZELLI-UHFFFAOYSA-N
SMILES CN1CCN(CC1=O)CC#N
Canonical SMILES CN1CCN(CC1=O)CC#N

Introduction

Chemical Structure and Properties

2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile is characterized by its distinctive molecular architecture that combines several functional groups of pharmacological interest. The compound features a piperazine ring system with specific modifications that influence its chemical behavior and biological interactions.

Molecular Identification

The compound can be identified through various chemical descriptors as outlined in the table below:

ParameterValue
CAS Number1339077-97-2
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
IUPAC Name2-(4-methyl-3-oxopiperazin-1-yl)acetonitrile

Structural Characteristics

The molecular structure incorporates a piperazine ring with specific modifications that define its chemical character. This heterocyclic ring system contains two nitrogen atoms in a six-membered ring, with one nitrogen (at position 1) connected to an acetonitrile group (-CH₂CN). The piperazine ring also features a methyl group at position 4 and a carbonyl group at position 3, forming an oxopiperazine structure.

The standard chemical identifiers provide unambiguous structural information:

IdentifierValue
Standard InChIInChI=1S/C7H11N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h3-6H2,1H3
Standard InChIKeyPJGPHJCWGZELLI-UHFFFAOYSA-N
SMILESCN1CCN(CC1=O)CC#N

Synthesis Methods

The preparation of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile can be accomplished through several synthetic routes that leverage organic chemistry principles.

General Synthetic Approaches

Synthesis typically involves reaction between a suitably functionalized piperazine derivative and an appropriate nitrile-containing reagent. The reaction pathway often includes nucleophilic substitution reactions where the nitrogen atom at position 1 of the piperazine ring acts as a nucleophile.

Reaction Monitoring

During synthesis, reaction progress is monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC) - For tracking reaction completion and product formation

  • High-Performance Liquid Chromatography (HPLC) - For assessing purity and conversion rates

  • Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation during synthesis stages

Purification Methods

Once synthesized, the compound requires purification to achieve the analytical grade needed for research applications. Common purification methods include:

  • Recrystallization - Utilizing appropriate solvent systems to obtain crystalline product

  • Column chromatography - For separation of the target compound from reaction byproducts

  • Preparative HPLC - For high-purity isolation requirements

Biological Activity and Mechanisms

The biological profile of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile derives from its structural features that enable interactions with various biological targets.

Structure-Activity Relationships

The piperazine ring system represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across different therapeutic areas. The specific substitution pattern in 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile, with the oxo group at position 3 and methyl at position 4, likely modulates its pharmacological properties compared to other piperazine derivatives.

Research Applications

The compound has garnered interest in several research domains, reflecting its versatility as a chemical entity with potential therapeutic applications.

Medicinal Chemistry Research

Within the field of medicinal chemistry, 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile serves as both a potential pharmacophore and a building block for more complex molecules. Research interest stems from:

  • The prevalence of piperazine-containing compounds in approved pharmaceuticals

  • The nitrile group's ability to act as a metabolically stable hydrogen bond acceptor

  • The potential for further functionalization to develop structure-activity relationships

Chemical Reactivity and Modifications

Understanding the reactivity profile of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile provides insights into its potential for derivatization and optimization in drug discovery campaigns.

Reactivity Profile

The compound features several reactive sites that can be leveraged for chemical modifications:

  • The nitrile group can undergo various transformations including reduction, hydrolysis, and cycloaddition reactions

  • The secondary nitrogen in the piperazine ring presents opportunities for further alkylation or acylation

  • The carbonyl group offers potential for nucleophilic addition reactions

Derivative Development

Chemical modifications to the core structure can yield derivatives with potentially enhanced biological properties:

  • Reduction of the nitrile group to primary amines, imines, or amidines

  • Alkylation of the piperazine nitrogen to modulate basicity and lipophilicity

  • Introduction of additional functional groups to optimize pharmacokinetic properties

These chemical transformations represent pathways to develop a library of structurally related compounds for structure-activity relationship studies and optimization of lead compounds in drug discovery.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile.

Spectroscopic Analysis

Several spectroscopic techniques provide complementary information about the compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - For structural confirmation, including ¹H and ¹³C NMR to verify carbon framework and hydrogen positions

  • Infrared (IR) spectroscopy - For identification of functional groups, particularly the characteristic nitrile stretch (~2250 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹)

  • Mass Spectrometry (MS) - For molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

Chromatographic techniques assess purity and provide a means for quality control:

  • High-Performance Liquid Chromatography (HPLC) - For purity determination and potential separation of isomers

  • Gas Chromatography (GC) - For volatile derivatives or related compounds

  • Thin Layer Chromatography (TLC) - For reaction monitoring and initial purity assessment

Comparative Analysis with Related Compounds

The piperazine scaffold appears in numerous compounds of pharmaceutical interest, placing 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile within a broader family of bioactive molecules.

Structural Analogues

Several related compounds share structural similarities with 2-(4-Methyl-3-oxopiperazin-1-yl)acetonitrile:

  • 4-(4-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde - Contains the same piperazine moiety with different substitution pattern

  • Various compounds with the 1-methylpiperazin-2-one structural unit, such as those described in research on covalent inhibitors of KEAP1

Pharmacophore Comparison

The key structural features that define the potential pharmacological activity include:

  • The piperazine ring - Common in drug molecules targeting various receptors

  • The carbonyl group - Potentially forming hydrogen bonds with target proteins

  • The nitrile group - Serving as a hydrogen bond acceptor or potential reactive site in covalent inhibitors

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